

Unraveling the Efficacy of Medium-Chain Fatty Acids Against African Swine Fever Virus

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Compound of Interest				
Compound Name:	Bcp-NC2-C12			
Cat. No.:	B15575772	Get Quote		

A comparative analysis of the antiviral properties of various medium-chain fatty acids (MCFAs) reveals significant potential for mitigating African Swine Fever Virus (ASFV). This guide synthesizes available experimental data to offer a clear comparison of their inhibitory effects and mechanisms of action. It is important to note that **Bcp-NC2-C12**, an ionizable cationic lipid used in mRNA delivery systems, is structurally distinct from MCFAs and, to date, no scientific literature has evaluated its efficacy against ASFV.

Comparative Efficacy of Medium-Chain Fatty Acids in ASFV Inhibition

Medium-chain fatty acids, particularly caprylic acid (C8), capric acid (C10), and lauric acid (C12), have demonstrated notable antiviral activity against ASFV in in vitro settings. Studies have shown that these effects are dose-dependent, with synergistic mixtures often exhibiting greater potency than individual fatty acids.

A key study evaluated the anti-ASFV effects of individual and synergistic forms of MCFAs in an in vitro feed model. The findings indicated that both individual and combined forms of MCFAs possess strong, dose-dependent anti-ASFV activity. Notably, synergistic mixtures of MCFAs, such as combinations of C6, C8, and C10, or C8, C10, and C12, were found to be more effective at lower concentrations compared to individual MCFAs.[1][2][3][4][5] For instance, while individual MCFAs showed strong antiviral effects at doses of 0.375% and 0.5%, synergistic mixtures demonstrated significant activity at a lower dose of 0.25%.[1][2][3][4][5]







Another investigation into the antiviral activities of caprylic, capric, and lauric acids, alongside glycerol monolaurate (GML), confirmed their inhibitory effects on ASFV in liquid conditions.[6] [7] This research highlighted that GML was more potent than the MCFAs, effective at lower concentrations, and exhibited direct virucidal activity.[6][7]

The following table summarizes the quantitative data from these studies, offering a comparative view of the efficacy of different MCFAs and their mixtures in inhibiting ASFV.



Compound	Concentration	Assay Type	Key Findings	Reference
Caprylic Acid (C8)	0.375% and 0.5%	In vitro feed model (Real-time PCR, Haemadsorption)	Strong antiviral effect against ASFV infectivity.	[1][2][3][4][5]
Synergistic MCFAs (C6-C8- C10)	0.25%	In vitro feed model (Real-time PCR)	Significant increase in Cq value compared to positive control, indicating viral inhibition. More effective than individual C8.	[1][3][4]
Synergistic MCFAs (C8-C10- C12)	0.25%	In vitro feed model (Real-time PCR)	Significant increase in Cq value compared to positive control, indicating viral inhibition. More effective than individual C8.	[1][2][3][4][5]
Caprylic Acid (C8)	Not specified	Liquid antiviral assay	Inhibits ASFV.	[6][7]
Capric Acid (C10)	Not specified	Liquid antiviral assay	Inhibits ASFV.	[6][7]
Lauric Acid (C12)	Not specified	Liquid antiviral assay	Inhibits ASFV.	[6][7]
Glycerol Monolaurate (GML)	Lower than MCFAs	Liquid antiviral assay	More potent than MCFAs with direct virucidal activity.	[6][7]



Experimental Methodologies

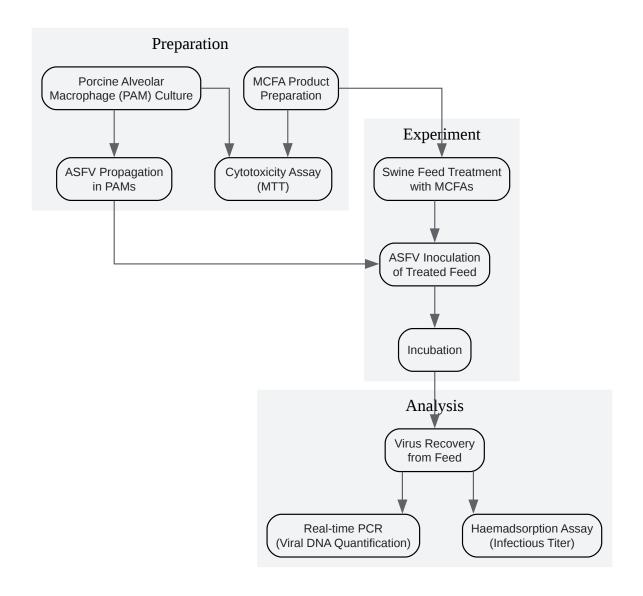
The evaluation of MCFA efficacy against ASFV has been conducted through a series of well-defined experimental protocols. These methodologies are crucial for understanding and replicating the findings.

In Vitro Feed Model for ASFV Inhibition

This experimental setup is designed to simulate the contamination of swine feed and assess the antiviral activity of MCFAs in this matrix.

- Cell Culture and Virus Propagation: Porcine alveolar macrophages (PAMs), the primary target cells for ASFV, are cultured. A field strain of ASFV is propagated in these cells to generate a viral stock with a known titer.[1][4][5]
- Cytotoxicity Assay: Before evaluating antiviral activity, the potential toxicity of the MCFA
 products on PAM cells is determined using a standard MTT assay. This ensures that the
 observed antiviral effects are not due to cell death caused by the compounds.[2][4]
- Feed Treatment and Virus Inoculation: Complete swine feed is treated with different concentrations of individual or synergistic MCFA products. The treated feed is then inoculated with a known titer of ASFV.
- Virus Recovery and Quantification: After a specific incubation period (e.g., 24 hours), the virus is recovered from the feed samples. The amount of remaining infectious virus is quantified using two primary methods:
 - Real-time PCR: This technique measures the quantity of viral DNA, with an increase in the quantification cycle (Cq) value indicating a reduction in viral genetic material.[1][3][4][5]
 - Haemadsorption (HAD) Assay: This assay determines the infectious viral titer by observing the adsorption of red blood cells to infected PAMs.[1][4][5]





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Experimental workflow for in vitro feed model.

Liquid Antiviral Assay

This method assesses the direct virucidal activity of the compounds in a liquid medium.

 Compound and Virus Mixture: The antiviral compounds (MCFAs or GML) are mixed with a known concentration of ASFV in a liquid medium.



- Incubation: The mixture is incubated for a defined period to allow for the interaction between the compound and the virus.
- Measurement of Residual Infectivity: The remaining infectivity of the virus is measured by adding the mixture to cultured cells and quantifying the viral load, often through viral titer measurements.[6][7]

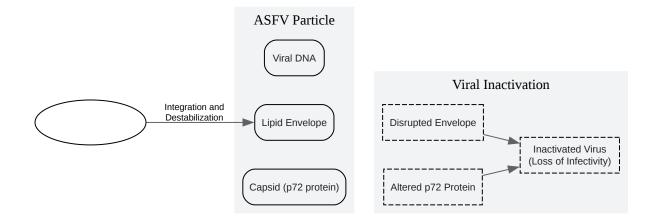
Mechanism of Action: Disruption of the Viral Envelope

The primary proposed mechanism for the antiviral activity of MCFAs against enveloped viruses like ASFV is the disruption of the viral lipid envelope. This direct virucidal action inactivates the virus before it can infect host cells.

ASFV is an enveloped virus, meaning its protein capsid is surrounded by a lipid bilayer derived from the host cell. This envelope is essential for the virus to enter host cells. MCFAs, being fatty acids, can integrate into this lipid membrane, leading to its destabilization and eventual rupture. This disruption can result in the leakage of viral contents and conformational changes to surface proteins that are necessary for attachment and entry into host cells.

Evidence for this mechanism comes from enzyme-linked immunosorbent assay (ELISA) experiments which have shown that treatment with GML, a derivative of lauric acid, hinders the antibody recognition of the membrane-associated ASFV p72 structural protein.[6] This suggests that the treatment alters the conformation of this key protein, likely as a consequence of viral membrane disruption.





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Proposed mechanism of ASFV inactivation by MCFAs.

In conclusion, while **Bcp-NC2-C12** is not a relevant compound for ASFV inhibition based on current knowledge, various medium-chain fatty acids, particularly in synergistic mixtures, represent a promising avenue for mitigating ASFV transmission, especially through contaminated feed. Their mechanism of action appears to be a direct disruption of the viral envelope, a desirable trait for an antiviral agent. Further in vivo studies are warranted to translate these in vitro findings into practical applications for swine health.

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